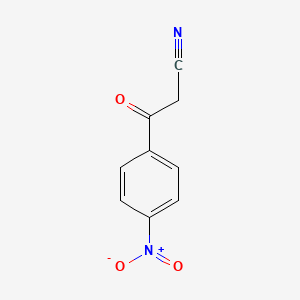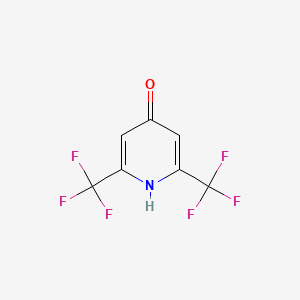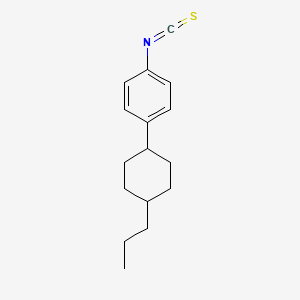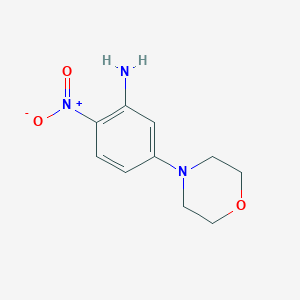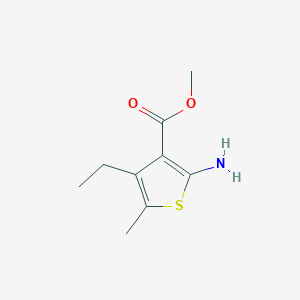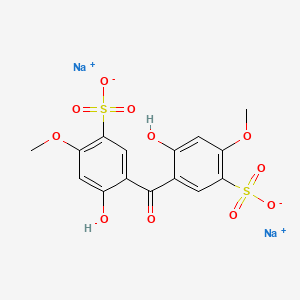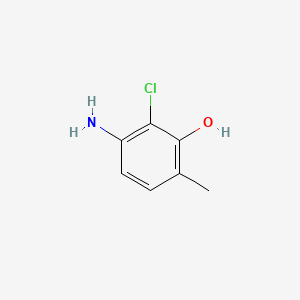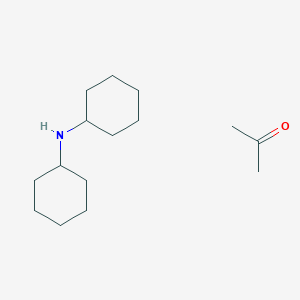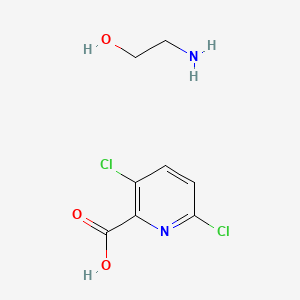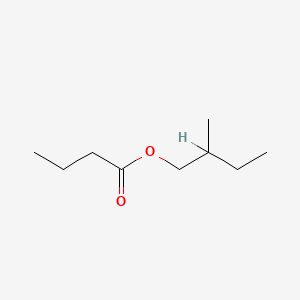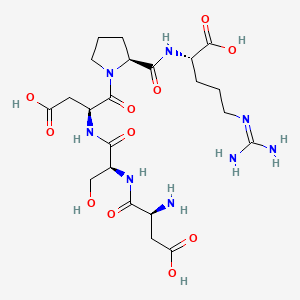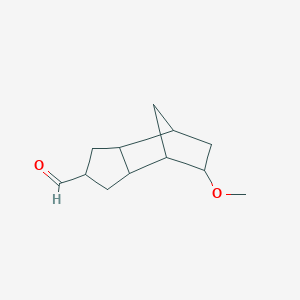
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt” is a chemical compound with the formula (C8H8.C4H2O3.Na)x . It is a polymer that is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (C8H8.C4H2O3.Na)x . This indicates that it is a polymer made up of repeating units of 2,5-Furandione (C4H2O3), ethenylbenzene (C8H8), and sodium (Na).Physical And Chemical Properties Analysis
This compound appears as a solid or liquid . It is insoluble to soluble in water and is stable under normal conditions . The molecular weight is not specified .Applications De Recherche Scientifique
Application 1: Rare Earth Element Recovery from Acidic Extracts of Phosphate Mining Materials
- Summary of the Application : This substance is used in the extraction and recovery of rare earth elements (REEs) from acidic extracts of phosphate mining materials. The growing global demand for REEs has led to the investigation of nontraditional mining sources of these metals. Phosphate ore and phosphate mining wastes have been identified as possible alternative sources to REEs .
- Methods of Application or Experimental Procedures : REEs were extracted from Florida phosphate mining materials using mineral and organic acids. The REEs were then recovered at high efficiencies using a chelating polymer, 1-octadecene, polymer with 2,5-furandione, sodium salt .
- Results or Outcomes : At pH 1.5, the chelation polymer effectively bound nearly 100% of the rare earth elements extracted from the solids. Overall extraction and recovery yields were between 80% for gadolinium and 8% for praseodymium from amine tailings, between 70% for terbium and 7% for praseodymium from phosphogypsum, between 56% for scandium and 15% for praseodymium from phosphate rock, and between 77% for samarium and 31% for praseodymium from waste clay .
Application 4: Film-Forming Agent
- Summary of the Application : This substance is used as a film-forming agent in paints, inks, and coatings . It helps to form a continuous film on the surface when the paint or coating is applied, enhancing the appearance and durability of the finish .
- Methods of Application or Experimental Procedures : The substance is mixed with the paint, ink, or coating during the manufacturing process. When the paint or coating is applied to a surface, the substance helps to form a continuous, protective film .
- Results or Outcomes : The use of this substance as a film-forming agent improves the appearance and durability of the finish .
Application 5: Dispersing Agent in Pigments
- Summary of the Application : This substance is used as a dispersing agent in pigments . It helps to evenly distribute the pigment particles throughout the medium, improving the color and consistency of the paint, ink, or coating .
- Methods of Application or Experimental Procedures : The substance is mixed with the pigment and the medium during the manufacturing process. It helps to prevent the pigment particles from clumping together, ensuring a smooth and even color .
- Results or Outcomes : The use of this substance as a dispersing agent improves the color and consistency of the paint, ink, or coating .
Application 6: Emulsion Stabilizer in Personal Care Products
- Summary of the Application : This substance is used as an emulsion stabilizer in personal care products . Emulsion stabilizers help to maintain the consistency and stability of products by preventing the separation of ingredients that do not mix well together .
- Methods of Application or Experimental Procedures : The substance is added to the formulation of personal care products during the manufacturing process. It helps to keep the ingredients mixed together, ensuring a smooth and consistent product .
- Results or Outcomes : The use of this substance as an emulsion stabilizer improves the consistency and stability of personal care products .
Safety And Hazards
Orientations Futures
This compound is primarily used for research purposes . It’s also used as a film-forming agent, a non-metallic material, and an adhesive . In the polymer industry, it’s used as a film-forming agent and a dispersing agent in paints, inks, and coatings . Its future directions could involve further exploration of these applications and potentially discovering new ones.
Propriétés
Numéro CAS |
68037-40-1 |
|---|---|
Nom du produit |
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt |
Formule moléculaire |
C12H10NaO3+ |
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
Clé InChI |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
SMILES canonique |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Autres numéros CAS |
68037-40-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



